molecular formula C22H27N3O4S B10808949 2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide

2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide

Cat. No.: B10808949
M. Wt: 429.5 g/mol
InChI Key: YFTCHBNTLFJPHG-UHFFFAOYSA-N
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Description

2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity

2-(1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-benzyl-3-methylbutanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H31N3O4S
  • Molecular Weight : 457.59 g/mol
  • SMILES Notation : CC(C)CC(NS(=O)(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)C2)C(C)C)C(C)(C)C

The biological activity of this compound is primarily linked to its interaction with inflammatory pathways and cellular signaling mechanisms. Its sulfonamide group is known to enhance its reactivity with biological targets, particularly in inflammatory responses.

Inhibition of Inflammatory Mediators

Research indicates that this compound exhibits significant inhibitory effects on tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory diseases. The compound has been shown to:

  • Suppress TNF-α-induced adhesion of monocytes to endothelial cells.
  • Inhibit reactive oxygen species (ROS) production and the expression of intercellular adhesion molecule-1 (ICAM-1), which are critical in the pathogenesis of inflammatory bowel disease (IBD) .

Antiinflammatory Effects

In vivo studies have demonstrated that the compound effectively reduces inflammation in models of colitis. For instance:

  • Case Study : In a rat model using 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, the compound exhibited a dose-dependent reduction in colonic inflammation, indicating its potential as a therapeutic agent for IBD .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole and sulfonamide moieties significantly affect the compound's biological activity. Compounds with enhanced sulfonamide groups showed improved efficacy in inhibiting TNF-α expression and related inflammatory markers .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
Compound 55C24H31N3O4SStrong anti-inflammatory effects; inhibits TNF-α
Compound 41C24H30N3O4SModerate anti-inflammatory effects; less potent than Compound 55
Benzofuran DerivativeVariesExhibits similar anti-inflammatory properties but with different potency

Therapeutic Potential

The promising results from preclinical studies suggest that this compound could be developed into a novel therapeutic agent for managing chronic inflammatory conditions such as IBD and potentially other autoimmune disorders.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-benzyl-3-methylbutanamide

InChI

InChI=1S/C22H27N3O4S/c1-15(2)21(22(27)23-14-17-7-5-4-6-8-17)24-30(28,29)19-9-10-20-18(13-19)11-12-25(20)16(3)26/h4-10,13,15,21,24H,11-12,14H2,1-3H3,(H,23,27)

InChI Key

YFTCHBNTLFJPHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C

Origin of Product

United States

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